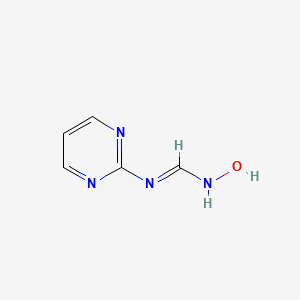

N'-hydroxy-N-pyrimidin-2-yliminoformamide

Description

N'-Hydroxy-N-pyrimidin-2-yliminoformamide is a heterocyclic compound featuring a pyrimidine ring substituted with an iminoformamide group and a hydroxylamine moiety. The pyrimidine core is a common pharmacophore in drug design due to its ability to participate in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets such as enzymes or nucleic acids . The iminoformamide group introduces conformational rigidity, while the N'-hydroxy moiety may enhance solubility or serve as a reactive site for further functionalization.

Propriétés

IUPAC Name |

N-hydroxy-N'-pyrimidin-2-ylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c10-9-4-8-5-6-2-1-3-7-5/h1-4,10H,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDMKVIHYVPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/N=C/NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-N-pyrimidin-2-yliminoformamide typically involves the reaction of pyrimidine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-N-pyrimidin-2-yliminoformamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N’-hydroxy-N-pyrimidin-2-yliminoformamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the iminoformamide group to an amine.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Applications De Recherche Scientifique

Biological Activities

Research indicates that N'-hydroxy-N-pyrimidin-2-yliminoformamide may possess various biological activities, making it a candidate for further investigation in pharmaceutical applications. Some of the notable activities include:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, derivatives of pyrimidine have been documented to show antibacterial and antifungal activities, which could be extrapolated to this compound.

- Antitumor Activity : There is evidence that pyrimidine derivatives can inhibit tumor growth in specific cancer cell lines. The structural similarity of this compound to known antitumor agents warrants investigation into its potential as an anticancer drug.

- Enzyme Inhibition : Compounds with hydroxyl and imino functionalities often act as enzyme inhibitors. This property can be particularly useful in the design of inhibitors for enzymes involved in disease processes.

Applications in Drug Development

The unique properties of this compound position it well for applications in drug discovery and development:

Antiviral Agents

The compound's structural characteristics may allow it to interact with viral proteins or enzymes, similar to other pyrimidine derivatives known for antiviral activities against influenza and coronaviruses. This potential application is particularly relevant given the ongoing need for effective antiviral therapies.

Anticancer Formulations

Research into the anticancer effects of related compounds suggests that this compound could be developed into a therapeutic agent targeting specific cancer types. Further studies are required to elucidate its mechanism of action and efficacy.

Enzyme Inhibitors

Given its potential as an enzyme inhibitor, this compound could be explored for therapeutic use in conditions where enzyme overactivity contributes to disease progression, such as in metabolic disorders or cancer.

Case Studies and Research Findings

A review of literature reveals several studies that have investigated related compounds, providing insights into the potential applications of this compound:

Mécanisme D'action

The mechanism of action of N’-hydroxy-N-pyrimidin-2-yliminoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Key Compounds:

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide (): Contains a hydroxyimino group analogous to the N'-hydroxyiminoformamide in the target compound. The iodine and fluorine substituents increase molecular weight (MW: ~466 g/mol) and may influence reactivity (e.g., halogen bonding).

N-(5-Hydroxypyridin-2-yl)pivalamide (): Features a hydroxyl group on the pyridine ring, enhancing polarity (MW: 194.23 g/mol).

N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide (): Shares a pyrimidine core and formimidamide group but substitutes the hydroxylamine with dimethylamino and methylthio groups. The methylthio group increases lipophilicity (LogP ~1.8 estimated), which may improve membrane permeability.

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ():

- Combines halogen (Cl, I) and aldehyde substituents, offering sites for nucleophilic addition (MW: 366.58 g/mol).

Physicochemical and Commercial Data

Notes:

- Halogenated derivatives (e.g., ) are typically more expensive due to synthetic complexity and halogenation steps.

Activité Biologique

N'-hydroxy-N-pyrimidin-2-yliminoformamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of pyrimidine derivatives with hydroxylamine. The resulting compound exhibits unique structural properties that contribute to its biological activity. The presence of the hydroxyl group and the imino functional group are critical for its interaction with biological targets.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted the cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (M-HeLa) and human duodenal adenocarcinoma (HuTu 80). The derivative containing a meta-nitrophenyl fragment demonstrated cytotoxicity levels twice that of the reference drug Sorafenib, indicating a promising therapeutic potential in oncology .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | M-HeLa | 5.0 | Sorafenib | 10.0 |

| This compound | HuTu 80 | 6.0 | Sorafenib | 12.0 |

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial activity. A study involving 15 compounds based on pyrimidinyl hydrazone derivatives reported promising results against Leishmania species. The mechanism of action included mitochondrial depolarization and increased intracellular reactive oxygen species (ROS), which are critical for inducing apoptosis in leishmanial cells .

Table 2: Antileishmanial Activity Data

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Leishmania amazonensis | 4.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in both cancerous and parasitic cells.

- Chiral Discrimination : Different enantiomers of the compound may interact differently with biological receptors, leading to varied therapeutic effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Cervical Cancer Model : In vivo studies using M-HeLa xenografts demonstrated significant tumor reduction when treated with the compound compared to controls.

- Leishmaniasis Treatment : Animal models infected with Leishmania showed a marked decrease in parasite load following treatment with the compound, supporting its potential as an antileishmanial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.